8-(Trimethylsilyl)quinoline
描述
Structure
3D Structure
属性
CAS 编号 |
134050-43-4 |
|---|---|
分子式 |
C12H15NSi |
分子量 |
201.34 g/mol |
IUPAC 名称 |
trimethyl(quinolin-8-yl)silane |
InChI |
InChI=1S/C12H15NSi/c1-14(2,3)11-8-4-6-10-7-5-9-13-12(10)11/h4-9H,1-3H3 |
InChI 键 |
AZMSHDUCKRGHAE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=CC2=C1N=CC=C2 |
产品来源 |
United States |
Reactivity Profile and Transformational Chemistry of 8 Trimethylsilyl Quinoline
Chemical Reactivity of the Quinoline (B57606) Core Influenced by the C8-Trimethylsilyl Group
The presence of the C8-trimethylsilyl group alters the electron distribution and steric environment of the quinoline core, thereby modifying its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The trimethylsilyl (B98337) group at the 8-position can influence the regioselectivity of electrophilic aromatic substitution on the quinoline ring. evitachem.com In general, electrophilic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring portion, at positions 5 and 8. iipseries.org The electron-donating nature of the trimethylsilyl group can further activate these positions. However, the steric bulk of the TMS group at C8 can direct incoming electrophiles to the less hindered C5 position.
Research on related quinoline systems suggests that electrophilic substitution reactions are sensitive to the substituents present on the ring. acs.org For instance, the presence of activating groups can lead to competitive substitution patterns. acs.org While specific studies on the comprehensive electrophilic substitution patterns of 8-(trimethylsilyl)quinoline are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution on quinolines would apply, with the C8-TMS group exerting both electronic and steric effects. iipseries.orgresearchgate.net
Nucleophilic Addition and Substitution Reactions on the Quinoline Framework
The pyridine (B92270) ring of the quinoline system is generally susceptible to nucleophilic attack, particularly at the C2 and C4 positions. iipseries.orgnih.gov The electron-donating trimethylsilyl group at C8 is expected to slightly decrease the electrophilicity of the quinoline ring, potentially making nucleophilic attack less favorable compared to unsubstituted quinoline.
However, the primary determinant for nucleophilic substitution is often the presence of a good leaving group at the C2 or C4 position. mdpi.com For example, in 2-chloro-4-(trimethylsilyl)quinoline, the chlorine atom at the 2-position is susceptible to displacement by various nucleophiles. smolecule.com The trimethylsilyl group at the 4-position in this analogue enhances stability and solubility in organic solvents. smolecule.com
Hydrosilylation and hydroboration reactions of quinolines can lead to dearomatized products, with the regioselectivity influenced by the substituents. acs.org While specific examples for this compound are not provided, these reactions demonstrate the potential for nucleophilic addition to the quinoline core. acs.org
Transformations Involving the Trimethylsilyl Moiety at the C8 Position
The C-Si bond at the C8 position is a key feature of this compound, enabling a range of useful chemical transformations.
Selective Desilylation Reactions and Subsequent Functional Group Interconversion
A significant advantage of the trimethylsilyl group is its ability to be selectively removed under specific conditions, a process known as desilylation. mdpi.comnih.gov This allows for the introduction of other functional groups at the C8 position. Desilylation can often be achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic or basic conditions. wikipedia.orgnih.gov
The cleavage of the Si(sp²)–Si(sp³) bond in trimethylsilyl-substituted compounds is a well-established method for generating reactive intermediates. mdpi.com Following desilylation of this compound, the resulting anionic or organometallic intermediate can be trapped with various electrophiles, leading to a diverse array of 8-substituted quinolines. This two-step sequence of silylation followed by desilylation and functionalization provides a powerful strategy for introducing functionality at a specific position.
Utility of the Silyl (B83357) Group as a Temporary Protecting Group or Directing Group
The trimethylsilyl group can serve as a protecting group for a reactive C-H bond. wikipedia.orgepo.org In the context of this compound, the TMS group occupies the C8 position, preventing reactions at this site while transformations are carried out elsewhere on the molecule. Subsequent removal of the TMS group regenerates the C8-H bond. nih.gov The introduction and removal of silyl groups are generally high-yielding and can be performed under mild conditions. nih.gov
Furthermore, the silyl group can act as a directing group in certain reactions. For instance, in some cross-coupling reactions, the silyl group can direct the regioselective introduction of new substituents. vulcanchem.com
Directed C–H Bond Activation and Functionalization Adjacent to the Quinoline Nitrogen or Silyl Group
Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. nih.govcsic.es The quinoline nitrogen atom can act as a directing group, facilitating the activation of the C-H bond at the C8 position through the formation of a cyclometalated intermediate. nih.govnih.gov
While the presence of the bulky trimethylsilyl group at C8 in this compound would preclude direct C-H activation at that position, it could potentially influence C-H activation at other sites. For example, rhodium(III)-catalyzed C-H activation of 8-methylquinolines has been demonstrated. nih.govrsc.org In a related context, lanthanide complexes have been shown to mediate C-H bond activation within a quinoline ring. acs.org
The functionalization of quinolines at the C8 position is a challenging but important transformation. csic.es The use of directing groups is a common strategy to achieve this selectivity. nih.gov While the TMS group itself is a point of functionalization via desilylation, the nitrogen atom of the quinoline ring in this compound can still direct C-H activation at other positions, though the steric hindrance from the TMS group would need to be considered.
Ortho-Metalation and Related C–H Activation Processes
The nitrogen atom in the quinoline ring acts as a directing group, facilitating the metalation of the adjacent C–H bonds. polyu.edu.hk This proximity effect is a cornerstone of directed ortho-metalation (DoM), a powerful strategy for regioselective functionalization. nih.gov In the context of quinoline derivatives, the C8 position is particularly susceptible to such directed activation. polyu.edu.hk
Research has shown that the C–H bond at the C8 position of quinolines can be selectively functionalized through the formation of a five-membered metallacycle intermediate with transition metals like rhodium, iridium, or palladium. nih.gov This approach has been widely used for the installation of various functional groups.
While the primary focus of DoM is often on the deprotonation of an aromatic ring ortho to a directing group, the underlying principle of metal-coordination-driven C–H activation is broadly applicable. uwindsor.caunblog.fr For instance, rhodium(III)-catalyzed C–H activation has been employed for the functionalization of quinoline N-oxides at the C8 position. nih.gov
A notable example of intramolecular C–H activation involves lanthanide complexes. In a study involving a bis(3,5-di-tert-butylsalicylidene)-8-aminoquinoline bis(trimethylsilyl)amido lanthanide complex, an intramolecular C–H bond activation of the quinoline ring was observed. acs.orgacs.org This process led to the formation of a new complex through the attack of the newly formed aryl species on an imine group. acs.orgacs.org
The following table summarizes key aspects of ortho-metalation and C–H activation processes involving the quinoline scaffold.
| Process | Catalyst/Reagent | Position of Functionalization | Key Feature |
| Directed ortho-Metalation (DoM) | Strong bases (e.g., alkyllithiums) | Ortho to directing group | Regioselective functionalization driven by a directing group. nih.govuwindsor.ca |
| Transition-Metal-Catalyzed C–H Activation | Rh(III), Ir(III), Pd(II) | C8 of quinoline N-oxides | Formation of a 5-membered metallacycle intermediate. nih.gov |
| Intramolecular C–H Activation | Lanthanide amido complexes | Quinoline ring | Formation of a new aryl species followed by intramolecular reaction. acs.orgacs.org |
Oxidative Functionalization Strategies
Oxidative processes provide another avenue for the functionalization of the quinoline core. While direct oxidative functionalization of this compound itself is not extensively detailed in the provided context, the broader chemistry of quinoline oxidation offers relevant insights.
The oxidation of tetrahydroquinolines to quinolines is a common transformation, often employing oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO2). beilstein-journals.org These reactions are crucial for the synthesis of fully aromatic quinoline systems from their partially saturated precursors. beilstein-journals.org Competition between the desired oxidation and an oxidation-elimination pathway can occur, necessitating careful selection of the oxidant and reaction conditions. beilstein-journals.org
Furthermore, rhodium-catalyzed oxidative C-H functionalization has been utilized for the synthesis of quinoline-fused structures. researchgate.net This highlights the utility of transition metal catalysis in promoting oxidative transformations of the quinoline ring system.
In the context of related N-heterocycles, visible-light-induced C-H functionalization of quinolines has been reported, proceeding under metal-, photosensitizer-, and oxidant-free conditions for C5 and C8 modification. researchgate.net This suggests potential for developing novel oxidative functionalization strategies for silylated quinolines.
The table below outlines different oxidative strategies relevant to the quinoline scaffold.
| Strategy | Reagent/Catalyst | Substrate Type | Product Type |
| Dehydrogenation | DDQ, MnO2 | Tetrahydroquinolines | Quinolines beilstein-journals.org |
| Oxidative C-H Functionalization | Rhodium catalysts | Quinolines | Fused quinoline systems researchgate.net |
| Visible-Light-Induced C-H Functionalization | None (light only) | Quinolines | C5/C8 functionalized quinolines researchgate.net |
Coordination Chemistry and Ligand Design Principles Utilizing 8 Trimethylsilyl Quinoline
8-(Trimethylsilyl)quinoline as a Monodentate or Bidentate Ligand in Metal Complexes
The coordination of this compound to metal centers is primarily dictated by the availability of the nitrogen atom's lone pair of electrons within the quinoline (B57606) ring. The steric hindrance imposed by the adjacent trimethylsilyl (B98337) group plays a crucial role in determining whether the ligand acts in a monodentate or bidentate fashion.
Detailed structural information on transition metal complexes of this compound is limited in the current scientific literature. However, based on related quinoline-based ligands, it is anticipated that this compound would react with transition metal salts (e.g., chlorides, nitrates) in suitable solvents to yield coordination complexes. The synthesis would likely involve the direct reaction of the ligand with the metal precursor, leading to the formation of complexes with varying stoichiometries and geometries.
The this compound ligand possesses a nitrogen atom as its primary donor site. In principle, it could act as a bidentate ligand through the coordination of the nitrogen atom and a C-H activation of one of the methyl groups on the trimethylsilyl substituent, forming a cyclometalated complex. However, the significant steric bulk of the TMS group would likely make this a less favorable coordination mode compared to simple monodentate coordination through the nitrogen atom.
The preference for a particular chelation mode would be influenced by several factors, including the size and electronic properties of the metal ion, the nature of the other ligands in the coordination sphere, and the reaction conditions. The stability of any formed complexes would be quantified by their stability constants, which could be determined using techniques such as spectrophotometric or potentiometric titrations. It is hypothesized that the electron-donating nature of the trimethylsilyl group could enhance the basicity of the quinoline nitrogen, potentially leading to the formation of more stable metal complexes compared to unsubstituted quinoline.
Coordination Chemistry with Main Group and Lanthanide Metal Centers
The coordination chemistry of this compound with main group and lanthanide elements is an area of growing interest, driven by the potential for creating complexes with unique structural and reactive properties.
The large ionic radii of lanthanide ions often lead to high coordination numbers in their complexes. The bulky trimethylsilyl group in this compound would significantly influence the number of ligands that can coordinate to a lanthanide center, potentially leading to complexes with lower coordination numbers and unsaturated coordination spheres. Research on related systems, such as bis(trimethylsilyl)amido lanthanide complexes with quinoline-derived ligands, has shown that C-H bond activation of the quinoline ring can occur, leading to the formation of novel organometallic species. This suggests that this compound could also participate in interesting activation reactions with reactive lanthanide centers.
For main group metals, the steric bulk of the ligand could be exploited to stabilize unusual coordination geometries and low oxidation states. For instance, the use of bulky ligands is a common strategy to isolate monomeric complexes of otherwise polymeric or unstable main group element species.
The trimethylsilyl group is generally considered to be electron-donating through an inductive effect. This electronic influence would increase the electron density on the quinoline nitrogen, enhancing its Lewis basicity and its ability to coordinate to metal ions. This could result in stronger metal-ligand bonds and increased stability of the resulting complexes.
Rational Design and Synthesis of Silyl-Substituted Quinoline Ligands for Tailored Properties
The insights gained from the study of this compound can be applied to the rational design and synthesis of a broader range of silyl-substituted quinoline ligands with tailored properties. By systematically varying the nature and position of the silyl (B83357) substituent, it is possible to fine-tune the steric and electronic properties of the ligand to achieve specific outcomes in coordination chemistry.
For example, replacing the methyl groups on the silicon atom with other alkyl or aryl groups can modulate the steric bulk of the substituent. Introducing different functional groups onto the quinoline ring, in addition to the silyl group, can lead to multifunctional ligands with enhanced coordination capabilities or specific catalytic or photophysical properties. The synthesis of such functionalized quinolines can be achieved through various organic methodologies, including C-H activation and cross-coupling reactions, which allow for the precise installation of silyl and other functional groups onto the quinoline scaffold. This approach opens up possibilities for creating novel ligands for applications in catalysis, materials science, and bioinorganic chemistry.
Ligand Scaffold Modifications and Derivatization
The strategic modification of a ligand scaffold is a cornerstone of coordination chemistry, enabling the fine-tuning of a ligand's properties to achieve desired outcomes in the resulting metal complexes, such as stability, reactivity, and solubility. In the case of the 8-substituted quinoline framework, derivatization at the 8-position with a trimethylsilylamino group represents a significant modification that influences its coordination behavior.
The synthesis of 8-trimethylsilylaminoquinoline (Htmsaq) provides a platform for creating a versatile ligand. This modification introduces a bulky and electron-donating trimethylsilyl group, which can sterically hinder certain coordination geometries and influence the electronic environment of the coordinating nitrogen atom of the quinoline ring and the amido nitrogen.
Further derivatization is achieved through the deprotonation of the amino group to form the corresponding lithium salt. The reaction of 8-trimethylsilylaminoquinoline with organolithium reagents, such as n-butyllithium (LiBuⁿ), leads to the formation of lithium complexes. The nature of these complexes can be further modified by the choice of solvent and the presence of other coordinating ligands, such as diethyl ether (OEt₂) or N,N,N',N'-tetramethylethylenediamine (tmen). These modifications result in complexes with varying structures, from dimers to monomers, demonstrating how the ligand scaffold can be adapted to form different coordination architectures. rsc.org
A summary of these ligand modifications and the resulting lithium complexes is presented in the table below.
| Starting Ligand | Reagents | Resulting Complex | Structural Feature |
| 8-trimethylsilylaminoquinoline (Htmsaq) | LiBuⁿ, Hexane/Diethyl Ether | [{Li(OEt₂)(tmsaq)}₂] | Dimeric |
| 8-trimethylsilylaminoquinoline (Htmsaq) | [LiBuⁿ(tmen)] | [Li(tmen)(tmsaq)] | Monomeric |
| 8-trimethylsilylaminoquinoline (Htmsaq) | LiBuⁿ, Hexane | [{Li(tmsaq)}₂] | Dimeric |
Structure-Property Relationships in Coordination Compounds
The relationship between the structure of a coordination compound and its physical and chemical properties is a fundamental concept in inorganic chemistry. The modifications made to the 8-trimethylsilylaminoquinoline ligand and its coordination environment directly impact the structural characteristics of the resulting lithium complexes, which in turn would be expected to influence their properties, such as solubility and reactivity.
The X-ray crystal structures of the lithium complexes of 8-trimethylsilylaminoquinoline reveal distinct structural motifs. The complex [{Li(OEt₂)(tmsaq)}₂] is a dimer where the amido-nitrogen atoms bridge the two lithium centers, and each lithium ion is also coordinated to the quinoline nitrogen and an oxygen atom from a diethyl ether molecule, resulting in a four-coordinate lithium center. rsc.org This dimeric structure is likely to have different solubility and reactivity profiles compared to its monomeric counterpart.
In the presence of the strongly chelating tmen ligand, the monomeric complex [Li(tmen)(tmsaq)] is formed. rsc.org In this structure, the lithium center is four-coordinate, being bound to the amido and quinoline nitrogen atoms of the tmsaq ligand and the two nitrogen atoms of the tmen ligand. rsc.org The chelation by tmen prevents the formation of a bridged dimer, illustrating a clear structure-directing effect of the ancillary ligand.
Interestingly, when the reaction is carried out in the absence of a coordinating solvent like diethyl ether or a chelating ligand like tmen, a dimeric complex, [{Li(tmsaq)}₂], is also formed. rsc.org This structure is based on that of the diethyl ether adduct, but with a vacant coordination site on each lithium atom where the ether ligand would reside. rsc.org This coordinative unsaturation could lead to enhanced reactivity compared to the ether-solvated dimer.
The structural data for these complexes are summarized in the table below, providing a basis for understanding the structure-property relationships.
| Complex | Molecular Formula | Coordination Number of Li | Key Structural Features |
| [{Li(OEt₂)(tmsaq)}₂] | C₃₀H₄₆Li₂N₄O₂Si₂ | 4 | Dimeric, amido-N bridging, four-coordinate lithium |
| [Li(tmen)(tmsaq)] | C₁₈H₂₉LiN₄Si | 4 | Monomeric, four-coordinate lithium |
| [{Li(tmsaq)}₂] | C₂₄H₂₈Li₂N₄Si₂ | 3 | Dimeric, amido-N bridging, three-coordinate lithium |
These structure-property relationships, illustrated through the coordination chemistry of 8-trimethylsilylaminoquinoline, provide a framework for the rational design of new ligands and coordination compounds with tailored properties. The introduction of the trimethylsilyl group offers steric bulk and electronic modifications that, in concert with the choice of metal and reaction conditions, can be used to control the resulting molecular architecture and, consequently, the material's function.
Advanced Spectroscopic Characterization and Structural Elucidation of 8 Trimethylsilyl Quinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 8-(Trimethylsilyl)quinoline in solution. While a comprehensive suite of multidimensional NMR data for this specific compound is not extensively detailed in publicly available literature, the principles of these techniques allow for a theoretical assignment of its complex spectrum.
Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the six protons of the quinoline (B57606) ring and a characteristic singlet for the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group. The TMS signal would appear at high field (typically 0-0.5 ppm) due to the electropositive nature of silicon. The aromatic protons would resonate at lower field (typically 7-9 ppm), with their multiplicity and coupling constants dictated by their positions on the bicyclic ring. Similarly, the ¹³C NMR spectrum would display signals for the nine distinct carbon atoms of the quinoline core and a single signal for the three equivalent methyl carbons of the TMS group.
| Proton (¹H) | Expected Chemical Shift (ppm) | Expected Multiplicity | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| H2 | ~8.9 | dd | C2 | ~150 |
| H3 | ~7.4 | dd | C3 | ~121 |
| H4 | ~8.1 | dd | C4 | ~136 |
| H5 | ~7.7 | t | C4a | ~129 |
| H6 | ~7.5 | t | C5 | ~130 |
| H7 | ~7.8 | d | C6 | ~127 |
| Si(CH₃)₃ | ~0.4 | s | C7 | ~134 |
| C8 | ~139 | |||
| C8a | ~147 | |||
| Si(CH₃)₃ | ~0 |
Multi-dimensional NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and confirm the molecular structure, a series of multi-dimensional NMR experiments would be employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the connectivity between adjacent protons on the quinoline ring, helping to trace the spin systems of the benzenoid and pyridinoid rings. For instance, correlations would be expected between H2-H3, H3-H4, H5-H6, and H6-H7.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton (e.g., C2 to H2, C3 to H3, etc.).
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity across quaternary carbons (which have no attached protons) and for confirming the position of the trimethylsilyl group by observing a correlation from the silyl (B83357) methyl protons to the C7, C8, and C8a carbons of the quinoline ring.
NMR Studies of Conformational Preferences and Intramolecular Interactions
The orientation of the trimethylsilyl group relative to the quinoline plane is of interest. Due to potential steric hindrance between the bulky TMS group and the peri-proton at the 7-position, there may be restricted rotation around the C8-Si bond.
Nuclear Overhauser Effect (NOE) studies, such as those using NOESY or ROESY experiments, could provide insight into the spatial proximity of atoms. An NOE between the methyl protons of the TMS group and the H7 proton would suggest a specific conformational preference and help to estimate the average torsional angle in solution. However, dedicated conformational studies for this compound have not been extensively reported in scientific literature.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise measurements of atomic positions. mdpi.com As of this writing, a single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic collections. Therefore, a detailed experimental analysis of its solid-state geometry is not possible.
Were a crystal structure available, it would provide invaluable information as described in the following subsections.
Precise Analysis of Bond Lengths, Bond Angles, and Torsional Angles
An SCXRD analysis would yield a complete set of intramolecular geometric parameters. Key data points would include:
Bond Lengths: The precise lengths of all carbon-carbon, carbon-nitrogen, carbon-hydrogen, and especially the carbon-silicon and silicon-carbon bonds. The C(quinoline)-Si bond length would be of particular interest for comparison with other arylsilanes.
Bond Angles: The angles within the quinoline ring system and the tetrahedral geometry around the silicon atom. Deviations from idealized values could indicate intramolecular strain.
Torsional Angles: The dihedral angle between the plane of the quinoline ring and the substituents, particularly defining the rotational position of the trimethylsilyl group relative to the aromatic system.
Without experimental data, a table of precise bond lengths and angles for this compound cannot be generated.
Investigation of Intermolecular Interactions and Crystal Packing
The analysis of the crystal lattice reveals how molecules arrange themselves in the solid state. This packing is governed by non-covalent intermolecular forces. For this compound, one would investigate:
π-π Stacking: Interactions between the aromatic quinoline rings of adjacent molecules. The analysis would determine the centroid-to-centroid distance and the degree of ring offset.
C-H···π Interactions: Weak hydrogen bonds where C-H bonds from the trimethylsilyl group or the quinoline ring interact with the π-system of a neighboring molecule.
A detailed description of the crystal packing and specific intermolecular interactions for this compound is precluded by the absence of a published crystal structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Electronic States
The IR spectrum would be dominated by absorptions corresponding to the quinoline ring's C-H and C=C/C=N stretching and bending vibrations, as well as strong signals from the trimethylsilyl group's Si-C bonds and CH₃ deformations. Raman spectroscopy would complement this by providing strong signals for the symmetric vibrations of the aromatic ring.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch (Aromatic) | Quinoline | 3100-3000 | Medium-Weak | Strong |
| C-H Stretch (Aliphatic) | -Si(CH₃)₃ | 2960-2850 | Strong | Strong |
| C=C / C=N Stretch | Quinoline Ring | 1620-1450 | Strong-Medium | Strong |
| CH₃ Asymmetric Deformation | -Si(CH₃)₃ | ~1410 | Medium | Medium |
| CH₃ Symmetric Deformation | -Si(CH₃)₃ | ~1250 | Strong | Weak |
| C-H In-Plane Bend | Quinoline | 1300-1000 | Medium | Medium |
| Si-C Stretch | -Si(CH₃)₃ | 860-760 | Strong | Strong |
| C-H Out-of-Plane Bend | Quinoline | 900-700 | Strong | Weak |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry serves as a fundamental analytical technique for the structural elucidation of this compound, providing essential information for the confirmation of its molecular formula and a detailed analysis of its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) enables the determination of the compound's exact mass, allowing for the unambiguous confirmation of its elemental composition. The nominal molecular weight of this compound is 201.32 g/mol , with a precise monoisotopic mass that can be verified by HRMS.
The fragmentation of this compound in electron ionization (EI) mass spectrometry is predicted to be governed by the characteristic fragmentation patterns of both the trimethylsilyl group and the quinoline core. The analysis of these fragments provides a veritable fingerprint for the molecule's structure.
A primary and highly characteristic fragmentation event for trimethylsilyl-containing compounds is the loss of a methyl radical (•CH₃) from the trimethylsilyl group. This cleavage results in the formation of a stable [M-15]⁺ ion, which is often observed as the base peak in the mass spectrum due to the high stability of the resulting silylium (B1239981) ion.
Following the initial loss of a methyl group, the molecular ion or the [M-15]⁺ fragment can undergo further fragmentation characteristic of the quinoline ring system. A notable fragmentation pathway for the quinoline radical cation is the elimination of a neutral molecule of hydrogen cyanide (HCN). This process points to the cleavage of the heterocyclic ring.
Based on these established fragmentation principles, a plausible fragmentation pathway for this compound can be proposed. The process would initiate with the formation of the molecular ion [C₁₂H₁₅NSi]⁺• upon electron impact. This ion would then readily lose a methyl radical to form the abundant [M-15]⁺ fragment. Subsequent fragmentation of the quinoline structure would likely proceed, including the characteristic loss of HCN.
A summary of the principal ions expected in the mass spectrum of this compound is presented in the table below.
| Proposed Fragment | Structure | m/z (Nominal) | Fragmentation Pathway |
| Molecular Ion | [C₁₂H₁₅NSi]⁺• | 201 | Ionization of parent molecule |
| [M-CH₃]⁺ | [C₁₁H₁₂NSi]⁺ | 186 | Loss of a methyl radical from the trimethylsilyl group |
| [M-CH₃-HCN]⁺ | [C₁₀H₁₁Si]⁺ | 159 | Loss of HCN from the [M-CH₃]⁺ fragment |
| Quinoline Cation | [C₉H₇N]⁺• | 129 | Cleavage of the C-Si bond |
| Dimethylsilyl Cation | [C₂H₇Si]⁺ | 59 | Fragment from the trimethylsilyl group |
Electronic Absorption and Emission Spectroscopy for Optical Properties and Electronic Transitions
Electronic absorption and emission spectroscopy are powerful tools to investigate the optical properties and electronic transitions of this compound. The quinoline moiety is a well-established chromophore and fluorophore, and its photophysical properties are modulated by the nature and position of substituents on its aromatic rings.
The electronic absorption spectrum of this compound is expected to be characterized by absorption bands in the ultraviolet (UV) region, arising from π → π* electronic transitions within the conjugated quinoline ring system. The introduction of the trimethylsilyl group at the 8-position can influence the energy of these transitions. Silyl groups are known to have a modest electronic effect, which may lead to slight shifts in the absorption maxima (λmax) compared to unsubstituted quinoline. The spectrum is anticipated to display multiple bands, typical for heteroaromatic systems, reflecting transitions to different excited singlet states (S₁, S₂, etc.).
As a derivative of quinoline, a known fluorescent scaffold, this compound is expected to exhibit fluorescence emission upon excitation at its absorption wavelengths. The emission spectrum would result from the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). The position of the emission maximum (λem) and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, are sensitive to the molecular structure and the solvent environment. The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the structural reorganization of the molecule in the excited state.
The photophysical properties of quinoline derivatives are often influenced by intramolecular charge transfer (ICT) processes, where photoexcitation leads to a redistribution of electron density within the molecule. The trimethylsilyl group at the 8-position may participate in or influence these ICT characteristics, thereby affecting the emission properties. The polarity of the solvent can also play a significant role, potentially leading to solvatochromic shifts in the absorption and emission spectra.
The expected photophysical properties of this compound, based on the general characteristics of 8-substituted quinoline derivatives, are summarized in the table below.
| Parameter | Expected Property | Underlying Electronic Transition / Phenomenon |
| Absorption Maxima (λmax) | Multiple bands in the UV region (approx. 250-350 nm) | π → π* transitions within the quinoline aromatic system |
| Molar Absorptivity (ε) | High values, typical for π → π* transitions | Probability of the electronic transition |
| Emission Maximum (λem) | Emission in the UV or blue region of the visible spectrum | Radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀) |
| Stokes Shift | Moderate shift, dependent on solvent polarity | Structural relaxation in the excited state |
| Fluorescence Quantum Yield (ΦF) | Moderate to high, influenced by substituent and solvent | Efficiency of the fluorescence process versus non-radiative decay pathways |
Computational and Theoretical Investigations of 8 Trimethylsilyl Quinoline
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is widely used to determine the ground state properties of molecules like 8-(trimethylsilyl)quinoline. DFT methods calculate the electronic structure of a molecule based on its electron density, which allows for the determination of its geometry and energy.
The first step in most computational studies is geometry optimization, a process that locates the minimum energy arrangement of atoms on the potential energy surface (PES). For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable structure, or true minimum, is found. This process yields crucial information such as bond lengths, bond angles, and dihedral angles.
Conformational analysis is particularly important for this compound due to the presence of the flexible trimethylsilyl (B98337) (TMS) group. The rotation around the C(8)-Si bond can lead to different conformers with varying energies. A thorough conformational landscape analysis involves systematically exploring these rotations to identify all stable conformers (local minima) and the transition states that connect them. This search helps to identify the global minimum energy conformation, which is the most populated and stable structure under thermal equilibrium. The relative energies of these conformers determine their population distribution according to the Boltzmann distribution.
Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformation of this compound (Calculated at the B3LYP/6-311+G(d,p) level)
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C(8)-Si | 1.895 | C(7)-C(8)-Si | 123.5 |
| Si-C(methyl) avg. | 1.870 | N(1)-C(8a)-C(8) | 118.9 |
| N(1)-C(2) | 1.372 | C(8)-Si-C(methyl) avg. | 109.8 |
| C(7)-C(8) | 1.410 | C(methyl)-Si-C(methyl) avg. | 109.1 |
| **Dihedral Angles (°) ** | |||
| C(7)-C(8)-Si-C(methyl) | 65.2 | ||
| N(1)-C(8a)-C(8)-Si | -179.5 |
Note: This data is illustrative and represents typical values expected from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential (electron-donating ability), and the energy of the LUMO is related to the electron affinity (electron-accepting ability).
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies that the molecule is more polarizable and reactive.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
These descriptors provide a quantitative basis for predicting how this compound will interact with other reagents. For instance, the electrophilicity index measures the propensity of the molecule to accept electrons.
Table 2: Hypothetical Frontier Orbital Energies and Chemical Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 0.95 |
| Electronegativity (χ) | 3.40 |
| Chemical Hardness (η) | 2.45 |
| Chemical Softness (S) | 0.204 |
| Electrophilicity Index (ω) | 2.36 |
Note: This data is illustrative and based on values for related aromatic systems.
Prediction and Validation of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. These computational predictions serve as a powerful complement to experimental spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. These calculations are performed on the optimized geometry of the molecule. The predicted shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing predicted spectra with experimental data can confirm structural assignments or help distinguish between different isomers or conformers.
Similarly, computational methods can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. The calculation provides a set of vibrational modes and their corresponding frequencies. Due to systematic errors in DFT methods and the neglect of anharmonicity, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. Potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as C-H stretches, ring deformations, or Si-C vibrations.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound
| ¹³C NMR Prediction | Vibrational Frequency Prediction | ||
|---|---|---|---|
| Atom | Predicted Shift (ppm) | Frequency (cm⁻¹) | Assignment |
| C2 | 150.5 | 3065 | Aromatic C-H stretch |
| C3 | 121.2 | 1590 | Quinoline (B57606) ring stretch |
| C4 | 136.1 | 1465 | Quinoline ring stretch |
| C5 | 129.8 | 1250 | Si-C(methyl) symmetric stretch |
| C6 | 126.9 | 825 | Aromatic C-H out-of-plane bend |
| C7 | 130.4 | 750 | Si-C(quinoline) stretch |
| C8 | 140.1 | ||
| C(TMS) | -0.5 |
Note: This data is illustrative. NMR shifts are relative to TMS. Vibrational frequencies are scaled.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra, such as UV-Vis spectra. The calculation predicts the vertical excitation energies, which correspond to transitions from the ground electronic state to various excited states, and the oscillator strengths, which relate to the intensity of the absorption peaks. These simulations can help assign the electronic transitions observed in experimental spectra, such as π→π* or n→π* transitions. The results can reveal how the trimethylsilyl substituent influences the electronic structure and photophysical properties of the quinoline chromophore. Simulating emission spectra (fluorescence, phosphorescence) involves optimizing the geometry of the lowest excited state and calculating the energy of the transition back to the ground state.
Elucidation of Reaction Mechanisms via Transition State Calculations
Beyond understanding ground-state properties, computational chemistry is a powerful tool for exploring chemical reactions. DFT can be used to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate.
Locating the transition state structure is crucial for understanding a reaction's mechanism and predicting its rate. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used to find these saddle points. Once a transition state is located, its structure can provide insight into the bond-forming and bond-breaking processes. A vibrational frequency calculation must be performed on the transition state structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) of the reaction can be determined, providing a quantitative measure of the reaction kinetics. This methodology could be applied to study various reactions of this compound, such as electrophilic aromatic substitution or reactions involving the silicon atom.
Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions
Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing molecular dynamics simulations of this compound were found. Research in this area has predominantly focused on other quinoline derivatives, exploring their interactions with biological targets or their potential in materials science.
Computational studies, including Density Functional Theory (DFT) and molecular docking, have been applied to a wide range of quinoline compounds to investigate their electronic properties, reactivity, and binding affinities. For instance, DFT calculations have been used to study the intermolecular interactions between various quinoline derivatives and other molecules, and molecular dynamics simulations have been employed to understand the dynamic behavior of different quinoline-based compounds in complex environments, such as in the active sites of enzymes.
However, specific research findings, including data on the dynamic behavior and intermolecular interactions of this compound from molecular dynamics simulations, are not available in the current body of scientific literature. Therefore, it is not possible to provide detailed research findings or data tables on this specific topic at this time. Further experimental and computational research is required to elucidate the dynamic properties and interaction patterns of this compound.
Advanced Research Applications and Future Directions Non Biological Contexts
Role in Catalysis: Design of 8-(Trimethylsilyl)quinoline-Based Ligands and Catalysts
The quinoline (B57606) nucleus is a prominent structural motif in the design of ligands for catalysis. The introduction of a trimethylsilyl (B98337) group at the 8-position can influence the ligand's coordination properties, stability, and the stereochemical outcome of catalytic transformations. This has led to its exploration in both asymmetric and metal-catalyzed organic reactions.
Chiral ligands containing the quinoline framework are instrumental in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. thieme-connect.comresearchgate.net The development of such catalysts often involves the use of various quinoline derivatives to achieve high levels of stereoselectivity. polyu.edu.hk Phosphorus-free chiral cationic ruthenium(II)/η6-arene-N-monosulfonylated diamine complexes, for example, have proven highly effective for the asymmetric hydrogenation of a wide range of quinoline derivatives, yielding products with excellent enantioselectivity. nih.govdicp.ac.cn While direct applications of this compound in this context are emerging, its structural analogues serve as a blueprint. The steric bulk of the trimethylsilyl group can be exploited to create a specific chiral environment around a metal center, influencing the facial selectivity of substrate approach and enhancing stereocontrol in reactions such as hydrogenations, cycloadditions, and carbon-carbon bond-forming reactions. thieme-connect.com
Table 1: Examples of Asymmetric Reactions Using Quinoline-Based Catalysts
| Reaction Type | Catalyst System | Substrate Class | Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Cationic Ru(II)/Diamine Complexes | Quinolines | Good to excellent enantioselectivity nih.govdicp.ac.cn |
| 1,3-Dipolar Cycloaddition | Binaphthyldiimine Schiff Base Ligands | Nitrones | High exo-diastereoselectivities and enantioselectivities thieme-connect.com |
This table is generated based on research on quinoline derivatives to illustrate the potential applications for ligands derived from this compound.
The nitrogen atom in the quinoline ring acts as a chelating agent, enabling compounds like 8-methylquinoline (B175542) to form stable cyclometallated complexes with various transition metals, including palladium, ruthenium, and nickel. nih.govfrontiersin.org This property is fundamental to their role in facilitating a wide array of metal-catalyzed organic reactions. The silylation of N-heteroarenes, including quinoline, can be achieved using zinc catalysts, which activate the silane (B1218182) for electrophilic attack on the ring. acs.orgacs.org
The this compound moiety can serve as a directing group in C-H activation/functionalization reactions. The silicon atom can influence the regioselectivity of these transformations, allowing for the precise introduction of functional groups at specific positions on the quinoline core or on other substrates. For instance, 8-aminoquinoline (B160924) has been effectively used as a directing group in palladium-catalyzed C-H arylation reactions. nih.gov The trimethylsilyl group can act as a removable or modifiable handle, providing a strategic advantage in multi-step syntheses. Furthermore, ligands derived from this compound are explored in cross-coupling reactions, such as Suzuki and Sonogashira couplings, where they can enhance catalyst stability and activity. researchgate.net
Potential in Functional Materials Science and Supramolecular Assemblies
The rigid, planar structure and inherent electronic properties of the quinoline ring system make it an attractive component for functional organic materials. Silylation offers a method to tune these properties for specific applications in optoelectronics and crystal engineering.
Quinoline derivatives are recognized for their applications in organic light-emitting diodes (OLEDs) and solar cells due to their high thermal stability, chemical robustness, and electron-transporting capabilities. nih.gov The electronic properties of these molecules can be finely tuned by introducing various substituents. Silylation, in particular, can modify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby altering the absorption and emission characteristics of the molecule. mdpi.com
Research into silylated quinoline derivatives focuses on developing new materials with tailored optoelectronic properties. For example, push-pull type fluorescent amino-quinoline derivatives have been synthesized via palladium-catalyzed C-H activation, and their photophysical properties have been investigated. nih.gov The introduction of a trimethylsilyl group can influence intramolecular charge transfer (ICT) characteristics, leading to materials with desirable fluorescence quantum yields and emission wavelengths for applications in sensors, probes, and OLEDs. mdpi.comrroij.com
Table 2: Key Properties of Quinoline Derivatives for Optoelectronic Applications
| Property | Significance | Influencing Factors |
|---|---|---|
| Thermal Stability | Ensures device longevity and performance under operational stress. | Rigid aromatic structure of the quinoline core. nih.gov |
| Electron-Transporting Capability | Facilitates efficient charge movement in electronic devices. | Electron-withdrawing nature of the quinoline nitrogen. nih.gov |
| High Electroluminescence Efficiency | Leads to brighter and more efficient light emission in OLEDs. | Extensive delocalization of the electron cloud. mdpi.com |
The development of advanced materials often relies on the predictable self-assembly of molecular components into well-defined supramolecular structures. Quinoline-based ligands are known to form such assemblies through non-covalent interactions, particularly π-π stacking. rsc.org The introduction of a trimethylsilyl group at the 8-position can sterically influence these packing arrangements, providing a tool for crystal engineering.
Innovative Synthetic Strategy Development
This compound is not only a target molecule but also a versatile intermediate in the development of new synthetic strategies for accessing complex heterocyclic systems. Classic methods for quinoline synthesis, such as the Skraup and Friedländer reactions, often require harsh conditions. semanticscholar.org Modern synthetic chemistry seeks milder and more efficient routes.
The trimethylsilyl group can function as a "masked" proton or a placeholder that can be transformed into other functional groups. For instance, through ipso-substitution reactions, the C-Si bond can be cleaved and replaced with a variety of electrophiles, allowing for late-stage functionalization of the quinoline core. This strategy provides access to a diverse library of 8-substituted quinolines that would be difficult to prepare using traditional methods. nih.gov
Furthermore, the synthesis of quinoline derivatives itself is an active area of research, with methods involving transition-metal catalysis, lookchemmall.com C-H activation, nih.gov and the use of versatile intermediates like 2-azidobenzaldehyde. mdpi.com The development of synthetic routes to compounds like this compound contributes to the broader toolkit available to organic chemists for constructing medicinally and materially relevant molecules. researchgate.net
常见问题
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-(Trimethylsilyl)quinoline, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves silylation of 8-hydroxyquinoline using trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) under anhydrous conditions. Alkylation or nucleophilic substitution reactions in aprotic solvents (e.g., THF or DMF) at 0–5°C can prevent side reactions like hydrolysis . Purification via recrystallization (e.g., methanol) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product . Yield optimization requires strict control of moisture and stoichiometric ratios of TMSCl to the hydroxyl group.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodology : Characterization relies on a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Verify the absence of hydroxyl protons and presence of trimethylsilyl signals (δ ~0.3 ppm for Si(CH₃)₃) .
- FT-IR : Loss of O–H stretching (~3200 cm⁻¹) and emergence of Si–C stretches (~1250 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 229 for C₁₂H₁₅NSi) and fragmentation patterns .
Q. What purification techniques are effective for removing unreacted 8-hydroxyquinoline from the silylated product?
- Methodology :
- Recrystallization : Use methanol or ethanol to exploit solubility differences between the silylated product (less polar) and starting material .
- Chromatography : Silica gel columns with non-polar eluents (e.g., hexane:ethyl acetate 9:1) can separate the hydrophobic silyl derivative from polar impurities .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines bond lengths and angles. For example, the Si–O bond distance (~1.65 Å) and planarity of the quinoline ring can be validated. Discrepancies between experimental and computational models (e.g., DFT) may indicate crystal packing effects or torsional strain .
Q. What strategies mitigate hygroscopic degradation of this compound during storage or handling?
- Methodology :
- Storage : Use argon-filled desiccators with molecular sieves to prevent hydrolysis of the TMS group.
- Stabilization : Co-crystallization with inert ligands or encapsulation in hydrophobic matrices (e.g., cyclodextrins) can shield the Si–O bond .
- Monitoring : Periodic FT-IR or ²⁹Si NMR checks detect hydrolysis products like siloxanes .
Q. How does the electron-withdrawing trimethylsilyl group affect the coordination chemistry of this compound with transition metals?
- Methodology :
- Chelation Studies : Compare stability constants (logβ) with 8-hydroxyquinoline using UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺ in ethanol/water). Reduced logβ values may indicate weaker metal binding due to steric hindrance from the TMS group .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electronic effects on metal-ligand interactions .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodology :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with EC₅₀ determination. Include controls like cisplatin and adjust for solubility using DMSO .
- Antimicrobial Activity : Broth microdilution assays against E. coli or S. aureus (MIC values) with comparisons to 8-hydroxyquinoline .
Q. How can researchers address contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
